

Synthesis Protocol for PNU-100440: An Application Note for Researchers

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Compound of Interest

Compound Name: PNU-100440

Cat. No.: B1678915

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This document provides a detailed, proposed synthesis protocol for **PNU-100440**, a metabolite of the antibiotic Linezolid. The presented methodology is based on established synthetic routes for structurally analogous oxazolidinone compounds, as a direct and specific protocol for **PNU-100440** is not readily available in published literature.

Introduction

PNU-100440, with the chemical name (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one, is a key metabolite of the oxazolidinone antibiotic Linezolid. Its synthesis is of significant interest for metabolism, toxicology, and further drug development studies. The proposed synthesis strategy involves a multi-step process commencing with the commercially available 3-fluoro-4-morpholinoaniline. The core of this strategy is the formation of the oxazolidinone ring system, a common structural motif in this class of antibacterial agents.

Proposed Synthesis Pathway

The synthesis of **PNU-100440** can be envisioned through a three-step process:

- **Carbamate Formation:** Activation of the starting aniline, 3-fluoro-4-morpholinoaniline, through the formation of a carbamate derivative. This step increases the nucleophilicity of the nitrogen atom for the subsequent cyclization.

- Oxazolidinone Ring Formation: Reaction of the carbamate intermediate with a suitable chiral C3 synthon, such as (R)-glycidyl butyrate, to construct the core oxazolidinone ring with the desired stereochemistry at the C5 position.
- Hydrolysis: Removal of the butyrate protecting group to yield the final product, **PNU-100440**.

This approach is adapted from well-documented syntheses of Linezolid and other similar oxazolidinone derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol

The following is a detailed, step-by-step protocol for the proposed synthesis of **PNU-100440**.

Step 1: Synthesis of Methyl N-(3-fluoro-4-morpholinophenyl)carbamate

- To a stirred solution of 3-fluoro-4-morpholinoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add methyl chloroformate (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford methyl N-(3-fluoro-4-morpholinophenyl)carbamate.

Step 2: Synthesis of (R)-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl Butyrate

- Dissolve the carbamate from Step 1 (1.0 eq) in anhydrous THF.

- Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Add n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature below -70 °C.
- Stir the mixture at this temperature for 30 minutes.
- Add (R)-glycidyl butyrate (1.2 eq) dropwise to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
- Monitor the reaction by TLC.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography to yield (R)-[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl butyrate.

Step 3: Synthesis of **PNU-100440** ((R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one)

- Dissolve the butyrate-protected intermediate from Step 2 (1.0 eq) in a mixture of methanol and water.
- Add a base such as potassium carbonate or sodium hydroxide (2.0 eq).
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
- Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).
- Extract the product with ethyl acetate.

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **PNU-100440**.

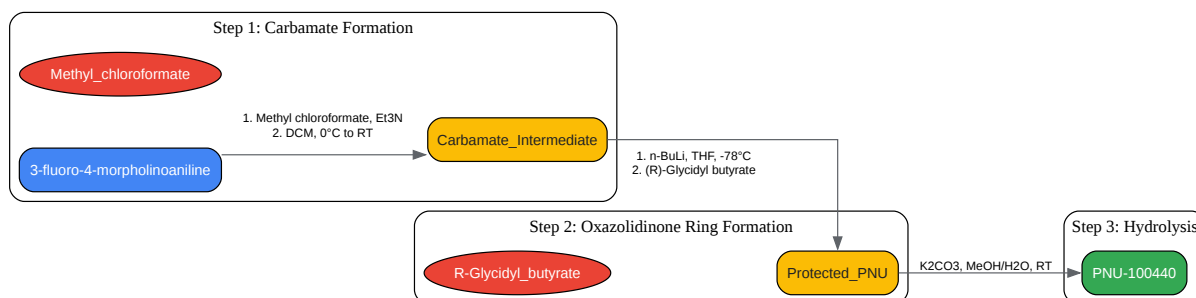
Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of **PNU-100440**. The yields are estimated based on reported values for analogous reactions in the synthesis of Linezolid and related compounds.

Step	Reactants	Product	Solvent	Catalyst /Reagent	Temperature (°C)	Time (h)	Yield (%) (Estimated)
1	3-fluoro-4-morpholinoaniline, Methyl chloroformate	Methyl N-(3-fluoro-4-morpholinophenyl)carbamate	Dichloromethane	Triethylamine	0 to RT	12-16	85-95
2	Methyl N-(3-fluoro-4-morpholinophenyl)carbamate, (R)-Glycidyl butyrate	(R)-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl Butyrate	THF	n-Butyllithium	-78 to RT	16-24	70-85
3	(R)-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl Butyrate	PNU-100440	Methanol /Water	Potassium carbonate	RT	2-4	90-98

Visualization of the Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **PNU-100440**.



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